7-Iodoquinoline-3-carboxylic acid
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Overview
Description
7-Iodoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C10H6INO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in synthetic organic chemistry and industrial processes . The compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-3-carboxylic acid typically involves the iodination of quinoline-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 7th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or the use of green chemistry principles. For instance, copper-catalyzed iodination using copper salts and D-glucose in aqueous ethanol has been reported as a green and efficient method .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-3,7-dicarboxylic acid or reduced to form quinoline-3-carboxaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate under basic conditions.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 7-azidoquinoline-3-carboxylic acid and 7-thiocyanatoquinoline-3-carboxylic acid.
Coupling Reactions: Products include various biaryl and alkynyl derivatives.
Oxidation and Reduction: Products include quinoline-3,7-dicarboxylic acid and quinoline-3-carboxaldehyde.
Scientific Research Applications
7-Iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodoquinoline-3-carboxylic acid varies depending on its application:
Antibacterial Activity: The compound disrupts bacterial cell membrane integrity, inhibits motility, and prevents biofilm formation.
Iodine Biofortification: The compound enhances iodine uptake and metabolism in plants, leading to increased iodine content in edible parts.
Comparison with Similar Compounds
- 5,7-Diiodo-8-quinolinol
- 5-Chloro-7-iodo-8-quinolinol
- 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
- 4-Hydroxy-7-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
- 4-Hydroxy-8-iodoquinoline-3-carboxylic acid
Comparison: 7-Iodoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other iodoquinolines, it has a balanced profile of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in biological studies .
Properties
Molecular Formula |
C10H6INO2 |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
7-iodoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) |
InChI Key |
ZVUJDPGIOIVMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)I |
Origin of Product |
United States |
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